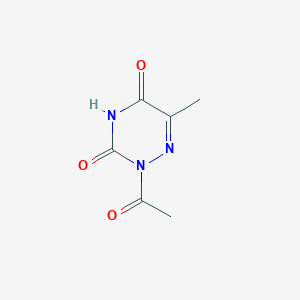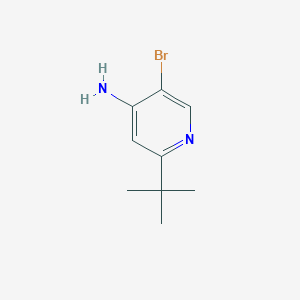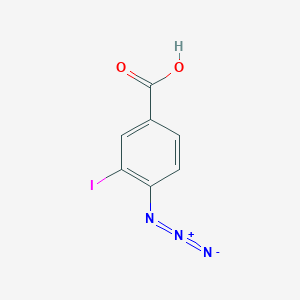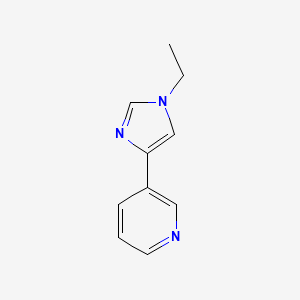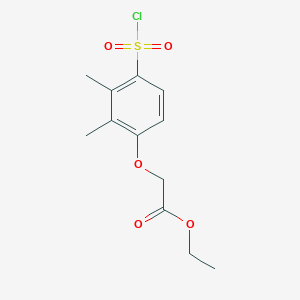
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H15ClO5S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-(chlorosulfonyl)-2,3-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ethyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran are common.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or other substituted derivatives.
Hydrolysis: Formation of 4-(chlorosulfonyl)-2,3-dimethylphenol and ethyl acetate.
Reduction: Formation of sulfonamide derivatives.
Scientific Research Applications
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The ester functionality also allows for further modifications through hydrolysis or transesterification reactions.
Comparison with Similar Compounds
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the aromatic ring, making it less versatile in certain synthetic applications.
Methyl {[4-(chlorosulfonyl)-2,3-dimethylphenyl]oxy}acetate: The methyl ester variant, which may exhibit different reactivity and solubility properties.
4-(Chlorosulfonyl)-2,3-dimethylphenol: The phenol precursor, which is less reactive and requires further functionalization for use in synthesis.
This compound stands out due to its combination of the chlorosulfonyl and ester functionalities, providing a unique reactivity profile that is valuable in organic synthesis.
Properties
Molecular Formula |
C12H15ClO5S |
|---|---|
Molecular Weight |
306.76 g/mol |
IUPAC Name |
ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H15ClO5S/c1-4-17-12(14)7-18-10-5-6-11(19(13,15)16)9(3)8(10)2/h5-6H,4,7H2,1-3H3 |
InChI Key |
QYUYJWUGRFDDEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl(4-chloro-2-{[4-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8668934.png)
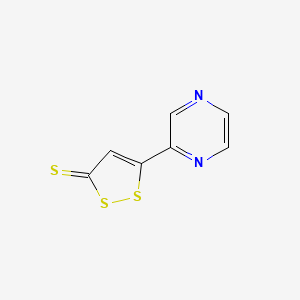
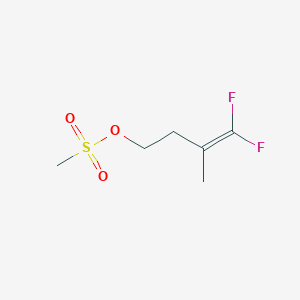
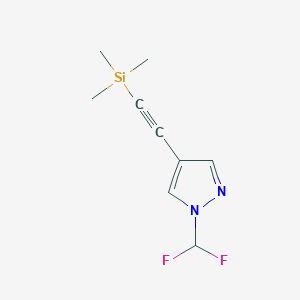
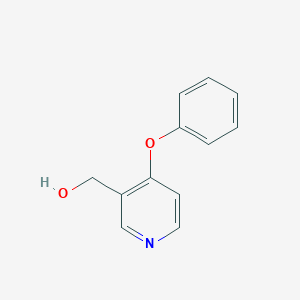
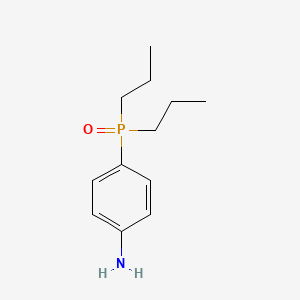
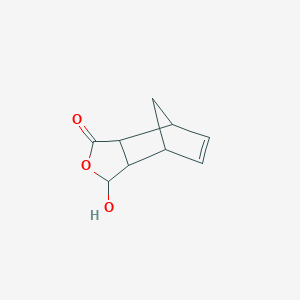
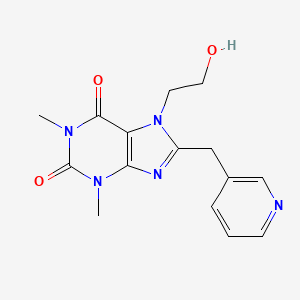
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[4-chloro-](/img/structure/B8669000.png)

